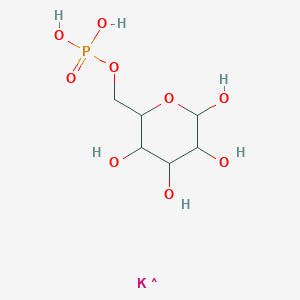
Potassium ((2R,3S,4S,5R)-3,4,5,6-tetrahydroxytetrahydro-2H-pyran-2-yl)methyl hydrogenphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium ((2R,3S,4S,5R)-3,4,5,6-tetrahydroxytetrahydro-2H-pyran-2-yl)methyl hydrogenphosphate, also known as D-Glucose 6-phosphate potassium salt, is a chemical compound with significant importance in various scientific fields. It is a derivative of glucose, a simple sugar that is a primary source of energy for living organisms. This compound is particularly notable for its role in metabolic pathways and its applications in biochemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of D-Glucose 6-phosphate potassium salt typically involves the phosphorylation of D-glucose. This process can be achieved through enzymatic or chemical methods. Enzymatically, hexokinase catalyzes the transfer of a phosphate group from adenosine triphosphate to D-glucose, forming D-Glucose 6-phosphate. Chemically, phosphorylation can be carried out using phosphorylating agents such as phosphorus oxychloride or phosphoryl chloride under controlled conditions.
Industrial Production Methods
Industrial production of D-Glucose 6-phosphate potassium salt often employs microbial fermentation processes. Specific strains of bacteria or yeast are used to convert glucose into its phosphorylated form. The product is then purified through crystallization or other separation techniques to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
D-Glucose 6-phosphate potassium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 6-phosphogluconate in the presence of oxidizing agents.
Reduction: Reduction reactions can convert it back to D-glucose.
Substitution: Phosphate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like phosphoryl chloride or sulfuryl chloride can facilitate substitution reactions.
Major Products Formed
Oxidation: 6-Phosphogluconate
Reduction: D-Glucose
Substitution: Various phosphorylated derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
D-Glucose 6-phosphate potassium salt has diverse applications in scientific research:
Chemistry: It is used as a substrate in enzymatic assays to study enzyme kinetics and metabolic pathways.
Biology: It plays a crucial role in glycolysis and the pentose phosphate pathway, making it essential for studying cellular metabolism.
Medicine: It is used in diagnostic tests for glucose-6-phosphate dehydrogenase deficiency, a genetic disorder affecting red blood cells.
Industry: It is utilized in the production of biofuels and bioplastics through microbial fermentation processes.
Mecanismo De Acción
The primary mechanism of action of D-Glucose 6-phosphate potassium salt involves its role as an intermediate in metabolic pathways. It is a key substrate for enzymes such as glucose-6-phosphate dehydrogenase and hexokinase. These enzymes catalyze reactions that are essential for energy production and biosynthesis in cells. The compound’s molecular targets include various enzymes and transport proteins involved in glucose metabolism.
Comparación Con Compuestos Similares
Similar Compounds
D-Glucose: The non-phosphorylated form of D-Glucose 6-phosphate.
6-Phosphogluconate: An oxidized derivative of D-Glucose 6-phosphate.
Fructose 6-phosphate: Another phosphorylated sugar involved in glycolysis.
Uniqueness
D-Glucose 6-phosphate potassium salt is unique due to its specific role in both glycolysis and the pentose phosphate pathway. Unlike other phosphorylated sugars, it serves as a critical junction point in cellular metabolism, linking energy production with biosynthetic processes. Its ability to participate in multiple metabolic pathways makes it a versatile and valuable compound in biochemical research.
Propiedades
InChI |
InChI=1S/C6H13O9P.K/c7-3-2(1-14-16(11,12)13)15-6(10)5(9)4(3)8;/h2-10H,1H2,(H2,11,12,13); |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQDYKIAPIANZHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)OP(=O)(O)O.[K] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13KO9P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20585167 |
Source


|
| Record name | D-Glucose 6-phosphate potassium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103192-55-8 |
Source


|
| Record name | D-Glucose 6-phosphate potassium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














